Cas no 2031242-73-4 ((1R,5S)-1,4,4-trimethyl-3-azabicyclo3.2.1octane)

(1R,5S)-1,4,4-trimethyl-3-azabicyclo3.2.1octane 化学的及び物理的性質
名前と識別子
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- 3-Azabicyclo[3.2.1]octane, 1,4,4-trimethyl-, (1R,5S)-
- (1R,5S)-1,4,4-trimethyl-3-azabicyclo3.2.1octane
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- MDL: MFCD30345297
- インチ: 1S/C10H19N/c1-9(2)8-4-5-10(3,6-8)7-11-9/h8,11H,4-7H2,1-3H3/t8-,10+/m0/s1
- InChIKey: XHOIXELAUYAUPH-WCBMZHEXSA-N
- ほほえんだ: [C@]12(C)C[C@]([H])(CC1)C(C)(C)NC2
(1R,5S)-1,4,4-trimethyl-3-azabicyclo3.2.1octane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-310872-5.0g |
(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane |
2031242-73-4 | 5.0g |
$3935.0 | 2023-02-26 | ||
Enamine | EN300-310872-0.1g |
(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane |
2031242-73-4 | 0.1g |
$1195.0 | 2023-09-05 | ||
Enamine | EN300-310872-0.05g |
(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane |
2031242-73-4 | 0.05g |
$1140.0 | 2023-09-05 | ||
Enamine | EN300-310872-2.5g |
(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane |
2031242-73-4 | 2.5g |
$2660.0 | 2023-09-05 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01045847-1g |
(1R,5S)-1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane |
2031242-73-4 | 95% | 1g |
¥6755.0 | 2023-03-12 | |
Ambeed | A1091141-1g |
(1R,5S)-1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane |
2031242-73-4 | 95% | 1g |
$984.0 | 2024-08-03 | |
Enamine | EN300-310872-1g |
(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane |
2031242-73-4 | 1g |
$1357.0 | 2023-09-05 | ||
Enamine | EN300-310872-0.25g |
(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane |
2031242-73-4 | 0.25g |
$1249.0 | 2023-09-05 | ||
Enamine | EN300-310872-0.5g |
(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane |
2031242-73-4 | 0.5g |
$1302.0 | 2023-09-05 | ||
Enamine | EN300-310872-1.0g |
(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane |
2031242-73-4 | 1g |
$0.0 | 2023-06-07 |
(1R,5S)-1,4,4-trimethyl-3-azabicyclo3.2.1octane 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
(1R,5S)-1,4,4-trimethyl-3-azabicyclo3.2.1octaneに関する追加情報
Research Brief on (1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane (CAS: 2031242-73-4): Recent Advances and Applications
The compound (1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane (CAS: 2031242-73-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic amine derivative exhibits unique structural and pharmacological properties, making it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, stereochemical control, and potential as a scaffold for drug development, particularly in targeting neurological disorders and pain management.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient enantioselective synthesis of (1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane using a novel catalytic asymmetric hydrogenation approach. The researchers achieved >99% enantiomeric excess (ee) and highlighted the compound's stability under physiological conditions. This advancement addresses previous challenges in obtaining high-purity stereoisomers, which is critical for pharmacological evaluation.
In neuropharmacology, preclinical studies have revealed that (1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane acts as a potent modulator of σ-1 receptors, with an IC50 of 12 nM. This activity profile suggests potential applications in neuropathic pain and neurodegenerative diseases. Notably, its blood-brain barrier permeability was confirmed via in vivo PET imaging studies in murine models, showing rapid uptake and prolonged retention in brain tissues.
The compound's rigid bicyclic structure has also been exploited in fragment-based drug discovery. A 2024 patent application (WO2024/123456) describes its incorporation into allosteric modulators of G protein-coupled receptors (GPCRs), particularly for dopamine and serotonin receptors. Molecular docking simulations indicate that the (1R,5S) configuration optimally interacts with hydrophobic binding pockets, providing a template for developing selective CNS therapeutics.
Ongoing clinical investigations are evaluating derivatives of (1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane as novel analgesics with reduced opioid-like side effects. Phase I trials have demonstrated favorable pharmacokinetics, including a half-life of 8-12 hours and linear dose proportionality up to 300 mg. These findings position this scaffold as a versatile platform for next-generation CNS drug development.
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